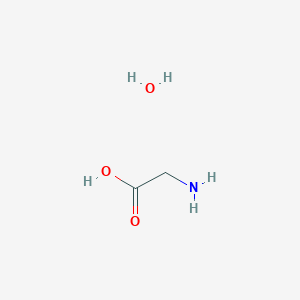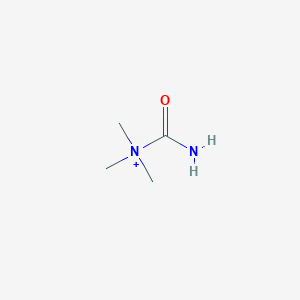
1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane is a synthetic organic compound characterized by the presence of iodophenoxy groups and a polyether backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane typically involves the reaction of 4-iodophenol with a polyether precursor. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction conditions may include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane can undergo various chemical reactions, including:
Substitution Reactions: The iodophenoxy groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could result in the formation of phenolic or quinone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer or antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of 1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane would depend on its specific application. For instance, if used as a therapeutic agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The polyether backbone may facilitate interactions with biological membranes or proteins, while the iodophenoxy groups could participate in specific binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,17-Bis(4-bromophenoxy)-3,6,9,12,15-pentaoxaheptadecane
- 1,17-Bis(4-chlorophenoxy)-3,6,9,12,15-pentaoxaheptadecane
- 1,17-Bis(4-fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecane
Uniqueness
1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane is unique due to the presence of iodine atoms, which can impart distinct reactivity and properties compared to its bromine, chlorine, or fluorine analogs. The iodine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.
Propriétés
Numéro CAS |
137707-95-0 |
|---|---|
Formule moléculaire |
C24H32I2O7 |
Poids moléculaire |
686.3 g/mol |
Nom IUPAC |
1-iodo-4-[2-[2-[2-[2-[2-[2-(4-iodophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C24H32I2O7/c25-21-1-5-23(6-2-21)32-19-17-30-15-13-28-11-9-27-10-12-29-14-16-31-18-20-33-24-7-3-22(26)4-8-24/h1-8H,9-20H2 |
Clé InChI |
NREWBUALWJAATK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCCOCCOCCOCCOCCOCCOC2=CC=C(C=C2)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Zinc, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B14280943.png)

![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)


![Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14280966.png)








